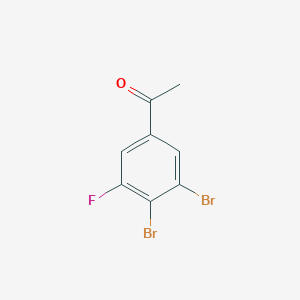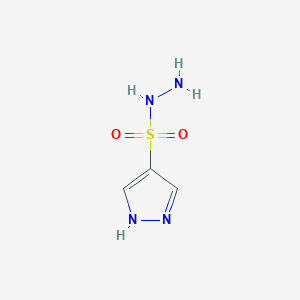
1H-pyrazole-4-sulfonohydrazide
Overview
Description
1H-Pyrazole-4-sulfonohydrazide is an organic compound with the molecular formula C₃H₆N₄O₂S. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a sulfur atom and a hydrazide group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of pyrazole-4-carboxylic acid with hydrazine sulfate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield pyrazole-4-sulfonic acid.
Reduction: Reduction reactions can produce pyrazole-4-hydrazine.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.
Scientific Research Applications
1H-Pyrazole-4-sulfonohydrazide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1H-Pyrazole-4-sulfonohydrazide is structurally similar to other pyrazole derivatives, such as thifluzamide and tolfenpyrad. it exhibits unique chemical and biological properties that distinguish it from these compounds. For instance, its higher efficacy in certain biological assays and its distinct reactivity profile make it a valuable compound in scientific research and industrial applications.
Comparison with Similar Compounds
Thifluzamide
Tolfenpyrad
Pyrazole-4-carboxylic acid
Pyrazole-4-hydrazine
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1H-pyrazole-4-sulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c4-7-10(8,9)3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHDAYNYYVITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel 1H-pyrazole-4-sulfonohydrazide derivatives exert their antifungal activity?
A: The research indicates that these compounds act by inhibiting succinate dehydrogenase (SDH) [], a key enzyme involved in fungal respiration. Specifically, they bind to the active site of SDH, preventing the conversion of succinate to fumarate. This disruption in the respiratory chain leads to a decrease in energy production, ultimately inhibiting fungal growth. For example, compound B6 demonstrated strong inhibition of SDH enzyme activity with an IC50 value of 0.28 μg/mL []. Furthermore, morphological observations showed that compound B6 damaged the mycelium, increased cell membrane permeability, and impacted the mitochondria, all of which are consistent with the disruption of cellular respiration [].
Q2: What structural features of these compounds are important for their antifungal activity?
A: While the specific structure-activity relationship (SAR) is still under investigation, the research highlights the importance of the N'-phenyl-1H-pyrazole-4-sulfonohydrazide scaffold for antifungal activity []. Modifications to this core structure, particularly substitutions on the phenyl ring, are likely to influence the potency and selectivity against different fungal species []. Further research exploring a wider range of structural modifications will provide a more detailed understanding of the SAR and facilitate the development of even more potent and selective antifungal agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


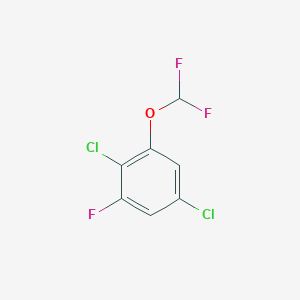
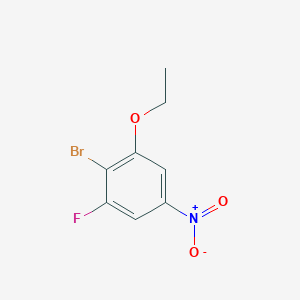
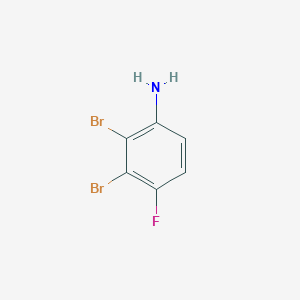

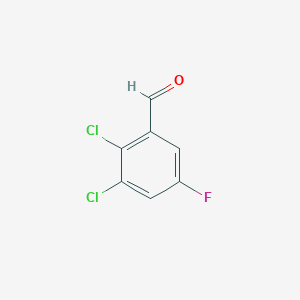
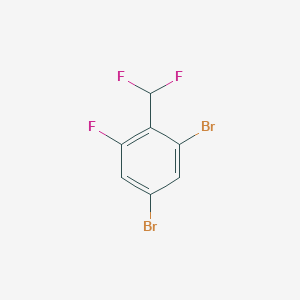

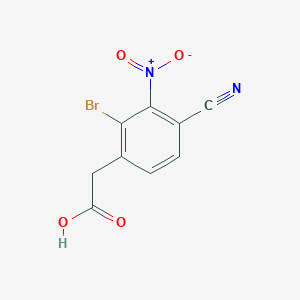
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
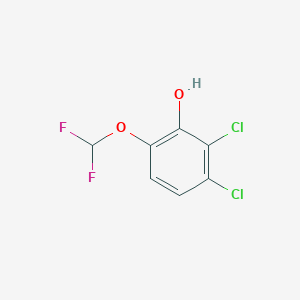
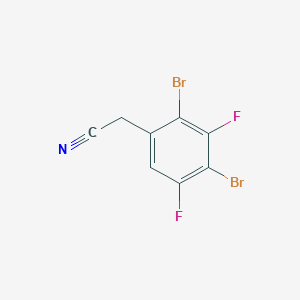
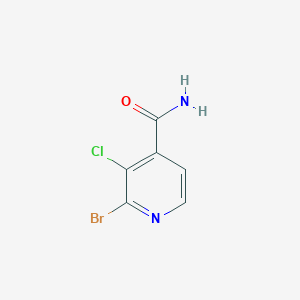
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
